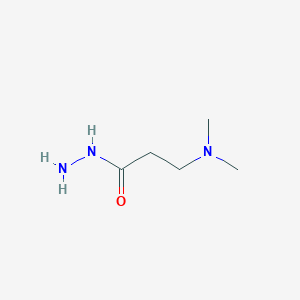
3-(Dimethylamino)propanohydrazide
Vue d'ensemble
Description
3-(Dimethylamino)propanohydrazide is a useful research compound. Its molecular formula is C5H13N3O and its molecular weight is 131.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(Dimethylamino)propanohydrazide, with the chemical formula CHNO and a molecular weight of 131.18 g/mol, is a compound of significant interest in biological research. This article explores its biological activity, including its potential therapeutic effects, mechanisms of action, and relevant case studies.
Overview
This compound is primarily recognized for its applications in medicinal chemistry, particularly due to its structural similarities to other biologically active compounds. The compound has been investigated for various pharmacological activities, including antidepressant , antimicrobial , and antitumor properties.
Antidepressant Potential
Research indicates that this compound analogs exhibit antidepressant-like effects. A study by Clark et al. (1979) demonstrated that certain derivatives of this compound showed significant activity in animal models of depression, suggesting a potential mechanism involving monoamine neurotransmitter modulation.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against several bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) values indicate its potency:
- Staphylococcus aureus : MIC of 15.625–62.5 μM
- Escherichia coli : MIC of 31.2–125 μM
- The compound's mechanism appears to involve the inhibition of protein synthesis and disruption of cell wall integrity .
Antitumor Activity
Preliminary studies have suggested that this compound may possess antitumor properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro, with promising results indicating cytotoxic effects on various cancer cell lines .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific targets within the cell:
- Neurotransmitter Modulation : Similar to other hydrazine derivatives, it may influence serotonin and norepinephrine levels, contributing to its antidepressant effects.
- Bacterial Targeting : The antimicrobial action likely involves binding to bacterial ribosomes, inhibiting protein synthesis and leading to cell death.
Table 1: Summary of Biological Activities
Propriétés
IUPAC Name |
3-(dimethylamino)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O/c1-8(2)4-3-5(9)7-6/h3-4,6H2,1-2H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUSPJZZPLJCLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368680 | |
| Record name | 3-(dimethylamino)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22636-79-9 | |
| Record name | 3-(dimethylamino)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














